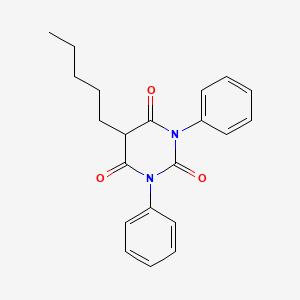
Barbituric acid, 1,3-diphenyl-5-pentyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barbituric acid, 1,3-diphenyl-5-pentyl-, is a derivative of barbituric acid, which is a pyrimidine heterocyclic compound
Preparation Methods
The synthesis of barbituric acid, 1,3-diphenyl-5-pentyl-, can be achieved through multicomponent reactions. One common method involves the reaction of arylglyoxal, barbituric acid, and aryl thioamides in the presence of a few drops of water and liquid-assisted grinding. This reaction provides the corresponding trisubstituted thiazoles tethered with a barbituric acid moiety within 30 minutes . Another method involves a sequential two-step one-pot process using aryl nitriles, ammonium sulphide, arylglyoxal, and barbituric acid in an aqueous medium .
Chemical Reactions Analysis
Barbituric acid, 1,3-diphenyl-5-pentyl-, undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the compound can form coordination complexes with metal ions, such as silver (Ag) ions, under specific conditions .
Scientific Research Applications
This compound has several scientific research applications. It is used in the synthesis of complex organic molecules and as a building block in pharmaceutical chemistry. Barbituric acid derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties . Additionally, these compounds are used in material sciences for the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of barbituric acid, 1,3-diphenyl-5-pentyl-, involves its interaction with specific molecular targets and pathways. For instance, barbituric acid derivatives can act as inhibitors of enzymes, such as urease, by binding to the active site and inhibiting its activity . The enol form of barbituric acid derivatives is more stable and interacts more effectively with the enzyme’s active site compared to the keto form .
Comparison with Similar Compounds
Barbituric acid, 1,3-diphenyl-5-pentyl-, can be compared with other similar compounds, such as 1,3-diethyl-2-thiobarbituric acid and 1,3-dibutyl-2-thiobarbituric acid. These compounds share similar structural features but differ in their substituents and specific properties . For example, 1,3-diethyl-2-thiobarbituric acid behaves as an S-donor ligand under acidic conditions, while 1,3-dibutyl-2-thiobarbituric acid has unique coordination properties with metal ions .
Properties
CAS No. |
5148-23-2 |
|---|---|
Molecular Formula |
C21H22N2O3 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
5-pentyl-1,3-diphenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C21H22N2O3/c1-2-3-6-15-18-19(24)22(16-11-7-4-8-12-16)21(26)23(20(18)25)17-13-9-5-10-14-17/h4-5,7-14,18H,2-3,6,15H2,1H3 |
InChI Key |
JWQYKFIJMDTUFX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1C(=O)N(C(=O)N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Oxo-1-[(2,4,4-trimethylpentan-2-yl)amino]propan-2-yl dodecanoate](/img/structure/B14746842.png)
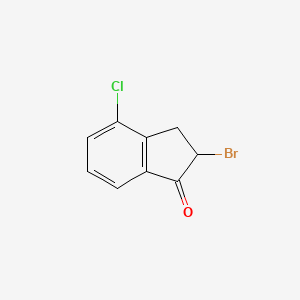
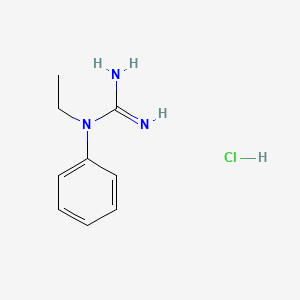
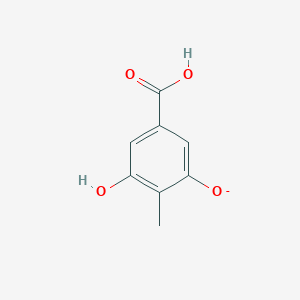


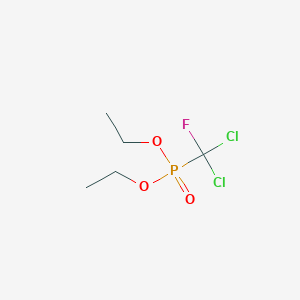
![4-[(4-{[4-(2,5-Dimethyl-1h-pyrrol-1-yl)phenyl]sulfonyl}phenyl)amino]-4-oxobutanoic acid](/img/structure/B14746887.png)
![Naphtho[2,1-a]naphthacene](/img/structure/B14746893.png)
![1H-5,10b-Propanobenzo[h]isoquinoline](/img/structure/B14746894.png)
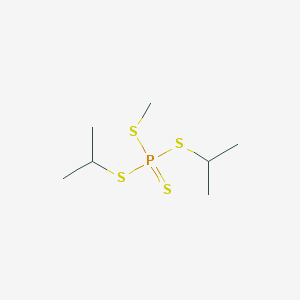
![N-[7-(4-Chlorophenyl)-5-oxo-1,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B14746902.png)
![1-[(2R,3S,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14746910.png)

